Product packaging for Sodium 2-oxopropanoate-13C(Cat. No.:CAS No. 124052-04-6)

Sodium 2-oxopropanoate-13C

Cat. No.: B039579
CAS No.: 124052-04-6
M. Wt: 111.04 g/mol
InChI Key: DAEPDZWVDSPTHF-YTBWXGASSA-M
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Description

Significance of Stable Isotope Tracing in Elucidating Metabolic Pathways

Stable isotope tracing is a fundamental technique for unraveling the complexities of metabolic networks. nih.gov Unlike traditional methods that provide a static snapshot of metabolite concentrations, stable isotope tracing offers a dynamic view of metabolic flux—the rate at which molecules move through pathways. nih.gov By introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system, researchers can follow the labeled atoms as they are incorporated into downstream metabolites. nih.govspringernature.com This allows for the identification of active metabolic routes, the quantification of pathway contributions to cellular processes, and the discovery of novel metabolic activities. acs.org

The use of stable, non-radioactive isotopes like ¹³C offers a significant advantage over radioactive isotopes, as they are safer to handle and can be used in a wider range of experimental settings, including human studies. nih.gov This has made stable isotope tracing an indispensable tool in fields ranging from basic biological research to drug development and personalized medicine. nih.gov

Role of Pyruvate (B1213749) as a Central Metabolite in Biological Systems

Pyruvate stands at a critical juncture in cellular metabolism, acting as a key intermediary that connects several major metabolic pathways. promegaconnections.commdpi.commetwarebio.com It is the end-product of glycolysis, the process that breaks down glucose in the cytoplasm. promegaconnections.com From this central position, the fate of pyruvate is determined by the cell's energy needs and the availability of oxygen. promegaconnections.commdpi.com

The main metabolic fates of pyruvate are summarized in the table below:

Metabolic PathwayKey Enzyme(s)Primary Product(s)Cellular LocationPrimary Function
Pyruvate Dehydrogenase Complex Pyruvate Dehydrogenase (PDH)Acetyl-CoA, NADH, CO₂MitochondriaLinks glycolysis to the TCA cycle for energy production. mdpi.comnih.gov
Lactate (B86563) Dehydrogenase Lactate Dehydrogenase (LDH)Lactate, NAD⁺CytoplasmRegenerates NAD⁺ for glycolysis under anaerobic conditions. mdpi.comnih.gov
Alanine (B10760859) Transaminase Alanine Transaminase (ALT)Alanine, α-KetoglutarateCytoplasm/MitochondriaAmino acid biosynthesis. mdpi.comnih.gov
Pyruvate Carboxylase Pyruvate Carboxylase (PC)OxaloacetateMitochondriaAnaplerosis (replenishes TCA cycle intermediates). mdpi.comnih.gov
Malic Enzyme Malic Enzyme (ME)Malate (B86768), NADPHCytoplasm/MitochondriaLinks glycolysis and the TCA cycle; provides NADPH for biosynthesis. mdpi.comnih.gov
Acetate Biosynthesis Pyruvate Dehydrogenase or non-enzymaticAcetateMitochondriaProduction of acetate. mdpi.comnih.gov

Overview of Isotopic Labeling at the C-3 Position for Specific Metabolic Probing

The specific placement of the ¹³C label on the pyruvate molecule is crucial for tracing distinct metabolic pathways. Labeling at the C-1 position, for instance, allows researchers to track the glycolytic pathway, as this carbon is lost as ¹³CO₂ during the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex. nih.govmdpi.com

In contrast, labeling pyruvate at the C-3 position, as in PYRUVIC-3-13C ACID SODIUM SALT , enables the tracing of the carbon backbone into pathways where the C-1 carbon is cleaved off. When [3-¹³C]pyruvate is used, the ¹³C label is retained on the acetyl-CoA molecule that enters the TCA cycle. This allows for the detailed investigation of TCA cycle activity and its connections to other biosynthetic pathways. For example, the ¹³C label from [3-¹³C]pyruvate can be tracked into TCA cycle intermediates like citrate (B86180) and glutamate (B1630785), as well as into the synthesis of ribonucleotides. nih.gov

Research has demonstrated the utility of [3-¹³C]pyruvate in providing specific labeling patterns in both the ribose and base moieties of nucleotides, which is valuable for NMR-based structural and dynamic studies of RNA. nih.gov This position-specific labeling strategy provides a more refined tool for dissecting complex metabolic networks compared to uniformly labeled substrates. frontiersin.org By comparing the metabolic fate of pyruvate labeled at different carbon positions, scientists can gain a more comprehensive understanding of cellular carbon flow and metabolic reprogramming in various physiological and pathological states. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NaO3 B039579 Sodium 2-oxopropanoate-13C CAS No. 124052-04-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-oxo(313C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-YTBWXGASSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635575
Record name Sodium 2-oxo(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124052-04-6
Record name Sodium 2-oxo(3-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Frameworks for Investigating Metabolism with Pyruvic 3 13c Acid Sodium Salt

Stable Isotope Tracing Techniques

Stable isotope tracing using compounds like PYRUVIC-3-13C ACID SODIUM SALT is a powerful methodology to quantitatively analyze metabolic fluxes through various pathways. Unlike radioactive isotopes, stable isotopes are non-radioactive and can be safely used in a wide range of experimental settings, from in vitro cell cultures to in vivo preclinical models and human studies. The principle of this technique lies in introducing a ¹³C-labeled substrate into a biological system and then using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the ¹³C label into downstream metabolites. This information can then be used to deduce the relative or absolute rates of metabolic pathways.

In Vitro Applications in Cultured Biological Systems

In the controlled environment of cell culture, PYRUVIC-3-13C ACID SODIUM SALT serves as a precise tool to dissect cellular metabolism. By replacing standard pyruvate (B1213749) in the culture medium with its ¹³C-labeled counterpart, researchers can trace the metabolic fate of exogenous pyruvate with high resolution.

The addition of PYRUVIC-3-13C ACID SODIUM SALT to cell culture media allows for the direct tracing of pyruvate's entry into central carbon metabolism. sigmaaldrich.comwikipedia.org Once taken up by the cells, the ¹³C-labeled pyruvate can be converted to several key metabolites, allowing for the assessment of various metabolic pathways. For instance, its conversion to [3-¹³C]lactate by lactate (B86563) dehydrogenase (LDH) provides a measure of glycolytic activity. thno.org Alternatively, it can be transported into the mitochondria and converted to [2-¹³C]acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, which then enters the TCA cycle. wikipedia.org The subsequent detection of ¹³C in TCA cycle intermediates such as citrate (B86180), α-ketoglutarate, and malate (B86768) confirms the activity of this pathway. biorxiv.orgbiorxiv.org Furthermore, the labeling of amino acids like [3-¹³C]alanine through the action of alanine (B10760859) aminotransferase (ALT) can also be monitored. alspi.com

Studies in cancer cell lines, for example, have utilized [3-¹³C]pyruvate to demonstrate the altered metabolism characteristic of tumors, often referred to as the Warburg effect, where there is an increased conversion of pyruvate to lactate even in the presence of oxygen. alspi.com

ParameterDescriptionLabeled Metabolite MeasuredMetabolic Pathway Investigated
Glycolytic FluxRate of conversion of pyruvate to lactate.[3-¹³C]LactateGlycolysis
TCA Cycle ActivityEntry of pyruvate-derived carbon into the TCA cycle.[4-¹³C]Citrate, [4-¹³C]GlutamateTricarboxylic Acid (TCA) Cycle
Anaplerotic FluxReplenishment of TCA cycle intermediates.[3-¹³C]MalateAnaplerosis
Amino Acid SynthesisConversion of pyruvate to amino acids.[3-¹³C]AlanineAmino Acid Metabolism

By quantifying the distribution of the ¹³C label from pyruvate into different metabolic pathways, researchers can gain insights into the bioenergetic state of the cell. The ratio of ¹³C-labeled lactate to ¹³C-labeled TCA cycle intermediates can indicate the balance between anaerobic glycolysis and oxidative phosphorylation for ATP production. For example, a high lactate-to-citrate labeling ratio would suggest a reliance on glycolysis, which is a hallmark of many cancer cells. alspi.com

Furthermore, these tracing experiments can provide information on nutrient transport. The rate of appearance of ¹³C-labeled metabolites inside the cell is dependent on the activity of pyruvate transporters, such as the mitochondrial pyruvate carrier (MPC). By monitoring the kinetics of label incorporation, the efficiency of pyruvate uptake into the cell and its mitochondria can be inferred.

In Vivo Applications in Pre-clinical and Translational Models

The use of PYRUVIC-3-13C ACID SODIUM SALT extends to in vivo studies in animal models, providing a dynamic view of metabolism in the context of a whole organism. These studies are crucial for understanding how metabolism is regulated in different tissues and in response to physiological or pathological changes.

Two primary methods are used to deliver the ¹³C-labeled tracer in vivo: bolus injection and continuous infusion. nih.gov

A bolus injection involves the rapid administration of a single dose of the tracer. researchgate.net This approach leads to a rapid and high enrichment of the precursor pool in the blood, allowing for the detection of metabolic products with high sensitivity, particularly when combined with advanced techniques like hyperpolarization. nih.govescholarship.org However, this method can result in supraphysiological concentrations of pyruvate, which may perturb the metabolic system being studied and lead to saturation of transport or enzymatic pathways. researchgate.netnih.gov

Continuous infusion , on the other hand, involves administering the tracer at a constant rate over a period of time. This method aims to achieve a metabolic and isotopic steady state, where the enrichment of the precursor pool in the blood remains relatively constant. nih.gov This allows for more straightforward modeling of metabolic fluxes. A priming bolus may be given at the start of the infusion to reduce the time required to reach a steady state.

Delivery MethodAdvantagesDisadvantages
Bolus Injection Rapid, high signal-to-noise ratio.Can cause metabolic perturbations, non-steady-state kinetics. researchgate.netnih.gov
Continuous Infusion Achieves isotopic steady state, allows for flux analysis.Requires longer experimental times, lower peak enrichment.

The degree to which downstream metabolites become labeled with ¹³C depends on the enrichment of the immediate precursor pool, in this case, intracellular pyruvate. Several factors can influence this enrichment in vivo:

Tracer Dose and Delivery Method: As mentioned, a bolus injection will lead to a rapid but transient increase in precursor enrichment, while continuous infusion aims for a stable, albeit potentially lower, enrichment. nih.govresearchgate.net

Inter-organ Metabolism: Pyruvate and its metabolic products, such as lactate, can be exchanged between different organs. For example, lactate produced in muscle can be taken up by the liver for gluconeogenesis. This interplay can dilute the ¹³C label and affect the observed enrichment in a specific tissue.

Endogenous Production: The labeled exogenous pyruvate competes with unlabeled pyruvate produced endogenously through glycolysis. The relative rates of these two sources will determine the enrichment of the intracellular pyruvate pool.

Tissue Perfusion: The rate of blood flow to a particular tissue will affect the delivery of the labeled tracer and thus the local precursor enrichment.

Metabolic State of the Organism: Factors such as the fed or fasted state of the animal can significantly alter substrate utilization and metabolic pathway activity, thereby influencing how the ¹³C label is incorporated into different metabolites. researchgate.net For instance, in a fasted state, there may be increased pyruvate carboxylase activity in the liver for gluconeogenesis, leading to a different labeling pattern in TCA cycle intermediates compared to the fed state. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy and Imaging

NMR spectroscopy and imaging are powerful, non-invasive techniques that can identify and quantify molecules based on the magnetic properties of their atomic nuclei. The use of PYRUVIC-3-13C ACID SODIUM SALT in NMR is particularly advantageous due to the low natural abundance of the ¹³C isotope, resulting in a high signal-to-background ratio when a ¹³C-enriched substrate is introduced.

Hyperpolarized ¹³C NMR Spectroscopy

Standard ¹³C NMR spectroscopy suffers from low sensitivity, which has historically limited its application in in vivo metabolic studies. Hyperpolarization techniques overcome this limitation by dramatically increasing the polarization of the ¹³C nuclei, leading to a signal enhancement of over 10,000-fold. nih.govnih.govnicholasdwork.com This allows for the real-time tracking of the metabolic fate of the injected hyperpolarized PYRUVIC-3-13C ACID SODIUM SALT.

Dynamic Nuclear Polarization (DNP) is the most established and widely used method for hyperpolarizing ¹³C-labeled compounds for in vivo studies. nicholasdwork.comyoutube.com The process involves transferring the high polarization of electron spins to the nuclear spins of the ¹³C-pyruvate. Current time information in Mumbai, IN.documentsdelivered.com

The fundamental steps of DNP for pyruvate hyperpolarization are as follows:

Sample Preparation: A sample containing [1-¹³C]pyruvic acid is mixed with a stable free radical, which serves as a source of unpaired electrons. documentsdelivered.comnih.gov

Cryogenic Cooling: The mixture is cooled to very low temperatures (around 1.2-1.4 K) in a strong magnetic field (typically 3.35-7 T). Current time information in Mumbai, IN.documentsdelivered.comnih.govnih.gov At these temperatures, the electron spins become highly polarized.

Microwave Irradiation: The sample is irradiated with microwaves at a frequency close to the electron Larmor frequency. Current time information in Mumbai, IN.documentsdelivered.com This irradiation facilitates the transfer of polarization from the highly polarized electrons to the ¹³C nuclei.

Rapid Dissolution: Once the ¹³C nuclei are hyperpolarized, the solid sample is rapidly dissolved with a superheated, sterile aqueous solution to create an injectable liquid. nih.govresearchgate.net This process must be extremely fast to preserve the hyperpolarized state, which decays over time according to the T1 relaxation time.

This technique has been instrumental in enabling clinical studies of in vivo metabolism, particularly in oncology. ucsf.edu

While DNP is a powerful technique, its high cost and complexity have spurred the development of alternative hyperpolarization methods. One of the most promising alternatives is Parahydrogen-Induced Polarization by Side-Arm Hydrogenation (PHIP-SAH). nih.govnih.govyoutube.com

PHIP-SAH utilizes the singlet spin state of parahydrogen to hyperpolarize ¹³C-pyruvate. The key steps include:

Derivatization: The carboxylate group of pyruvate is derivatized with an unsaturated side-arm to form a pyruvate ester. nih.gov

Parahydrogenation: The unsaturated bond in the side-arm is hydrogenated using parahydrogen. nih.gov

Polarization Transfer: The polarization from the parahydrogen is transferred to the ¹³C nucleus of the pyruvate moiety. nih.gov

Hydrolysis: The side-arm is cleaved off, yielding hyperpolarized pyruvate. nih.gov

Recent advancements have led to the development of automated PHIP-SAH polarizers that can produce purified, concentrated, and highly hyperpolarized solutions of pyruvate in a much shorter time frame than DNP (approximately 85 seconds compared to over an hour for DNP). nih.govnih.gov Studies have shown that the image quality and quantitative metabolic information obtained with PHIP-SAH are comparable to those from DNP, making it a viable and potentially more accessible alternative. nih.govnih.gov

FeatureDynamic Nuclear Polarization (DNP)Parahydrogen-Induced Polarization by Side-Arm Hydrogenation (PHIP-SAH)
Principle Polarization transfer from electrons to nuclei at cryogenic temperatures.Polarization transfer from parahydrogen during a chemical reaction.
Polarization Time ~45 minutes to over an hour. nih.govnih.gov~85 seconds. nih.govnih.gov
Equipment Cost High, requires superconducting magnets and cryogenic equipment. youtube.comLower equipment costs compared to DNP. youtube.com
Complexity Technically demanding. nih.govRequires chemical derivatization and cleavage.
Achieved Polarization Up to 50% in the liquid state. ucsf.eduAround 18% in the liquid state. nih.govnih.gov

The transient nature of the hyperpolarized signal necessitates strategies to maximize its intensity and duration. The signal's lifetime is governed by the spin-lattice relaxation time (T1), which for [1-¹³C]pyruvate is on the order of seconds in vivo. nicholasdwork.com

Signal Enhancement Strategies:

Optimized Receiver Arrays: The use of multi-channel ¹³C radiofrequency coil arrays increases sensitivity and enables parallel imaging techniques for faster data acquisition. researchgate.net

Denoising Algorithms: Post-processing techniques, such as whitened-SVD and tensor-low-rank denoising, can significantly improve the signal-to-noise ratio (SNR) of the acquired data, particularly for low-concentration metabolites like lactate and alanine. nih.gov

T1 Relaxation Time Management:

Deuterium (B1214612) Enrichment: Replacing protons with deuterium in the pyruvate molecule and using D₂O as the dissolution medium can significantly increase the T1 relaxation time of hyperpolarized [2-¹³C]pyruvate.

Chelation of Paramagnetic Ions: The presence of paramagnetic ions, such as gadolinium, which can be used to enhance the DNP process, can shorten the T1 relaxation time in the liquid state. Chelating these ions during the dissolution process can mitigate this effect.

Field Strength Considerations: The T1 relaxation time of hyperpolarized ¹³C pyruvate is affected by the magnetic field strength of the MRI scanner, with slightly shorter T1 times at 3.0 T compared to 1.5 T. However, the higher field strength provides better spectral separation of metabolites. researchgate.net

A key application of hyperpolarized ¹³C NMR spectroscopy with PYRUVIC-3-13C ACID SODIUM SALT is the real-time monitoring of metabolic conversion kinetics. Following injection, the conversion of hyperpolarized pyruvate to other metabolites, such as lactate, alanine, and bicarbonate, can be observed dynamically.

Kinetic modeling of the pyruvate-to-lactate conversion rate (kPL) is crucial for investigating metabolic alterations, such as the Warburg effect in cancer. ucsf.edu This is often achieved by acquiring a series of spectra over time and fitting the data to a kinetic model. This allows for the quantification of metabolic fluxes, which can serve as biomarkers for disease diagnosis and treatment response. For instance, a decrease in the kPL value has been observed in prostate cancer metastases following chemotherapy.

StudyModelKey FindingReference
Prostate Cancer MetastasesHumanInterval decrease of kPL from 0.026 to 0.015 (s⁻¹) in a liver metastasis after chemotherapy.
Brain TumorHumanKinetic modeling of pyruvate-to-lactate (kPL) and pyruvate-to-bicarbonate (kPB) conversion provides insights into aberrant cancer metabolism. ucsf.edu
HeLa CellsIn vitroReal-time detection of pyruvate to lactate conversion within a 60-second measurement window.

Magnetic Resonance Spectroscopic Imaging (MRSI)

Magnetic Resonance Spectroscopic Imaging (MRSI), also known as chemical shift imaging, combines the spatial information of MRI with the spectral information of MRS. When used with hyperpolarized PYRUVIC-3-13C ACID SODIUM SALT, MRSI allows for the simultaneous mapping of the distribution of pyruvate and its metabolic products in vivo.

The high signal-to-noise ratio afforded by hyperpolarization makes high-resolution ¹³C 3D-MRSI feasible. However, the rapid decay of the hyperpolarized signal and the fast metabolic conversion rates necessitate the use of rapid imaging techniques. Current time information in Mumbai, IN. Various pulse sequences have been developed to address these challenges, often involving trade-offs between spatial and temporal resolution. nih.gov

Compressed sensing has emerged as a powerful technique to enhance the spatial resolution of hyperpolarized ¹³C MRSI without increasing the acquisition time. By undersampling the k-space and leveraging the inherent sparsity of the hyperpolarized spectra (which typically contain only a few peaks), it is possible to reconstruct high-resolution metabolic maps.

MRSI with hyperpolarized PYRUVIC-3-13C ACID SODIUM SALT has been applied in various preclinical and clinical settings, particularly in oncology, to visualize tumor metabolism. nih.gov For example, studies in prostate cancer models have shown that high levels of lactate are produced from hyperpolarized ¹³C-pyruvate in cancerous tissue, and that lactate production increases with disease progression. These findings highlight the potential of this technique to provide non-invasive biomarkers for characterizing tumor aggressiveness and monitoring treatment response.

Spatially Resolved Metabolic Mapping and Organ-Specific Metabolite Distributions

PYRUVIC-3-13C ACID SODIUM SALT is instrumental in generating spatially resolved metabolic maps, which allows for the visualization of metabolic activity within different tissues and organs. This technique provides critical insights into organ-specific metabolism and the metabolic heterogeneity within a single organ. By tracking the conversion of intravenously administered hyperpolarized [1-13C]pyruvate, researchers can create detailed maps of its metabolic fate in vivo.

Magnetic resonance imaging (MRI) with hyperpolarized [1-13C]pyruvate enables the real-time mapping of key metabolic pathways. For instance, the conversion of pyruvate to lactate, a hallmark of altered glucose metabolism in many cancers, can be spatially resolved within a tumor and surrounding tissues. This provides a non-invasive method to assess the Warburg effect in tumors. Similarly, the conversion of pyruvate to alanine and bicarbonate can also be mapped, offering a more comprehensive picture of metabolic activity.

Key Research Findings:

Tumor Metabolism: Studies have demonstrated the ability to map the distribution of [1-13C]lactate in murine tumor models following the injection of hyperpolarized [1-13C]pyruvate. These maps show a heterogeneous distribution of lactate, which correlates with the delivery of pyruvate to the tumor cells. nih.gov

Organ-Specific Metabolism: In vivo studies in rats have shown that the metabolism of [3-13C]pyruvate differs between normoxic and ischemic hearts. Ischemia leads to increased 13C incorporation into the cytoplasmic lactate pool and decreased incorporation into citric acid cycle intermediates. nih.gov This highlights the ability of this technique to discern metabolic changes in response to pathological conditions in specific organs.

Renal and Prostate Cancer: Preclinical studies using patient-derived xenografts of renal cell carcinoma and prostate cancer have utilized metabolite-specific echo-planar imaging (EPI) to map pyruvate metabolism. These studies have optimized imaging parameters to improve the signal-to-noise ratio for both pyruvate and its downstream metabolite, lactate, allowing for better visualization of metabolic activity within these tumors. mdpi.com

Table 1: Imaging Parameters for Spatially Resolved Metabolic Mapping

ParameterValue/SettingRationale
Spatial Resolution 2 mm to 4 mmCoarser resolution can improve signal-to-noise ratio for metabolites. mdpi.com
Temporal Resolution 3 s to 4 sShorter temporal resolution can result in higher signal area-under-the-curve (AUC). mdpi.com
Flip Angle (Pyruvate) < 15°Lower flip angles can increase the accuracy of pharmacokinetic modeling. mdpi.com
Flip Angle (Lactate) 25° to 40°Intermediate flip angles are optimal for lactate signal-to-noise ratio. mdpi.com
Detection and Quantification of Downstream Metabolic Products

Following the administration of PYRUVIC-3-13C ACID SODIUM SALT, a variety of downstream metabolic products can be detected and quantified, providing a detailed snapshot of cellular metabolism. The 13C label from pyruvate is incorporated into numerous metabolites through various metabolic pathways.

The primary downstream metabolites that are typically monitored include:

Lactate: Produced via lactate dehydrogenase (LDH), the conversion of pyruvate to lactate is a key indicator of glycolytic activity.

Alanine: Formed through the action of alanine transaminase (ALT), this conversion links glucose and amino acid metabolism.

Bicarbonate (via CO2): Generated by the pyruvate dehydrogenase (PDH) complex, the production of 13CO2 (which rapidly equilibrates to H13CO3-) reflects entry into the tricarboxylic acid (TCA) cycle.

TCA Cycle Intermediates: The 13C label can be traced into metabolites of the TCA cycle, such as citrate, succinate, malate, and aspartate (which is in equilibrium with oxaloacetate). pnas.org

Research Findings on Downstream Metabolites:

In vitro studies using cancer cell lines have identified lactate, alanine, bicarbonate, aspartate, and malate as downstream metabolites of hyperpolarized [1-13C]pyruvate. nih.gov

Studies in the liver have shown that following administration of hyperpolarized [1-13C]pyruvate, [1-13C]malate and [1-13C]aspartate are detected, indicating flux through pyruvate carboxylase into the TCA cycle. pnas.org

In the heart, the metabolism of hyperpolarized [1-13C]pyruvate to 13CO2 and [13C]bicarbonate is primarily due to flux through the pyruvate dehydrogenase complex. pnas.org

Table 2: Key Downstream Metabolites of PYRUVIC-3-13C ACID SODIUM SALT

MetaboliteMetabolic PathwayKey Enzyme(s)Significance
Lactate Glycolysis (Anaerobic)Lactate Dehydrogenase (LDH)Indicator of glycolytic rate and the Warburg effect.
Alanine Amino Acid MetabolismAlanine Transaminase (ALT)Links glucose and amino acid metabolism.
Bicarbonate TCA Cycle EntryPyruvate Dehydrogenase (PDH)Reflects oxidative metabolism.
Malate TCA CyclePyruvate Carboxylase, Malate DehydrogenaseAnaplerotic flux into the TCA cycle. pnas.org
Aspartate TCA Cycle/Amino Acid MetabolismPyruvate Carboxylase, Aspartate AminotransferaseReflects both anaplerosis and amino acid synthesis. pnas.org

Mass Spectrometry (MS) Based Metabolomics

Stable Isotope Resolved Metabolomics (SIRM) for Comprehensive Metabolite Profiling

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes 13C-labeled substrates like PYRUVIC-3-13C ACID SODIUM SALT to trace the flow of carbon atoms through metabolic networks. nih.gov By analyzing the incorporation of the 13C label into downstream metabolites, SIRM provides a detailed and dynamic view of cellular metabolism. nih.gov This approach allows for the functional analysis of metabolic pathways and can reveal dysregulations in disease states, such as cancer. nih.govnih.gov

The comprehensive nature of SIRM allows for the simultaneous analysis of a wide range of metabolites, providing a global profile of metabolic activity. nih.gov This is in contrast to methods that focus on a single or a few metabolites. The use of high-resolution mass spectrometry is crucial for resolving the different isotopologues of each metabolite, which are molecules that differ only in their isotopic composition. nih.gov

Key applications of SIRM with 13C-labeled substrates include:

Tracing metabolic pathways in cells, animals, and humans in situ. nih.gov

Identifying metabolic differences between cancerous and non-cancerous tissues. nih.gov

Assessing the effects of therapeutic agents on cellular metabolism.

Quantification of Isotope Labeling Patterns in Metabolic Intermediates

A key aspect of metabolomics studies using PYRUVIC-3-13C ACID SODIUM SALT is the quantification of isotope labeling patterns in downstream metabolic intermediates. These patterns, also known as mass isotopomer distributions (MIDs), reveal the relative contributions of different metabolic pathways to the production of a particular metabolite. nih.gov

The analysis of MIDs can provide valuable information that goes beyond simple measurements of metabolite concentrations. For example, the presence of M+3 labeled malate, aspartate, and fumarate (B1241708) after administration of [U-13C6]-glucose is indicative of pyruvate anaplerosis via pyruvate carboxylase. nih.gov

Methodological considerations for quantifying isotope labeling patterns include:

Mass Spectrometry: High-resolution mass spectrometry is essential for accurately measuring the abundance of different isotopologues. nih.gov

Isotopic Steady State: It is important to consider whether the system has reached an isotopic steady state, where the isotopic enrichment of metabolites is no longer changing over time. In many biological systems, especially in vivo, a true steady state may not be achieved, and dynamic labeling patterns must be analyzed. nih.gov

Data Analysis: The interpretation of labeling patterns requires careful consideration of the underlying biochemical reaction network and potential confounding factors. nih.gov

Table 3: Example of Isotopologue Distribution for a Metabolite with 4 Carbon Atoms

IsotopologueNumber of 13C AtomsDescription
M+0 0All carbons are 12C.
M+1 1One carbon is 13C.
M+2 2Two carbons are 13C.
M+3 3Three carbons are 13C.
M+4 4All four carbons are 13C.

Methodologies for Metabolite Extraction and Sample Preparation for MS Analysis

Proper metabolite extraction and sample preparation are critical steps for obtaining high-quality data in metabolomics studies using PYRUVIC-3-13C ACID SODIUM SALT. The primary goals of these procedures are to efficiently extract a wide range of metabolites, quench metabolic activity to prevent changes in metabolite levels after sample collection, and remove interfering substances that can affect mass spectrometry analysis. mdpi.comnih.gov

A common approach for extracting metabolites from cultured cells involves the following steps:

Quenching: Rapidly halting metabolic activity, often by using liquid nitrogen or cold solvents. nih.govox.ac.uk

Extraction: Using a solvent system, typically a mixture of methanol, acetonitrile, and/or water, to extract metabolites from the cells. nih.govnih.gov

Removal of Macromolecules: Centrifugation or filtration to remove proteins and other large molecules that can interfere with MS analysis. ox.ac.uk

Drying and Reconstitution: The extract is often dried down and then reconstituted in a solvent that is compatible with the analytical platform. nih.gov

The choice of extraction solvent is crucial, as different solvents have different efficiencies for extracting various classes of metabolites. For example, a 9:1 methanol:chloroform mixture has been shown to provide superior performance for metabolite recovery and extract stability compared to other common solvents. nih.gov

Table 4: Common Solvents and Methods for Metabolite Extraction

Solvent/MethodAdvantagesDisadvantages
80% Methanol Effective for a broad range of polar metabolites.May not be optimal for non-polar metabolites.
Acetonitrile Efficiently precipitates proteins.Can have lower extraction efficiency for some metabolites.
Methanol/Chloroform Good for both polar and non-polar metabolites (in different phases).Requires a phase separation step.
Liquid Nitrogen Quenching Provides the most rapid and effective way to arrest metabolism. ox.ac.ukCan be technically challenging.

Computational and Statistical Approaches for Isotopic Enrichment Data Analysis

The analysis of isotopic enrichment data from studies using PYRUVIC-3-13C ACID SODIUM SALT relies heavily on computational and statistical approaches. These methods are essential for converting raw mass spectrometry data into meaningful biological information, such as metabolic fluxes. nih.govcreative-proteomics.com

13C-Metabolic Flux Analysis (13C-MFA) is a key computational technique used to quantify the rates of metabolic reactions. nih.govcreative-proteomics.com The general workflow for 13C-MFA involves:

Metabolic Network Model: A detailed model of the relevant biochemical pathways is constructed. nih.gov

Isotope Labeling Data: The mass isotopomer distributions of key metabolites are measured by mass spectrometry. nih.gov

Flux Estimation: Computational algorithms are used to estimate the metabolic fluxes that best reproduce the experimentally measured labeling patterns. nih.gov

Various software packages and algorithms are available for performing 13C-MFA. These tools employ statistical methods to assess the goodness-of-fit between the model predictions and the experimental data and to determine the confidence intervals for the estimated fluxes.

In addition to 13C-MFA, other statistical methods are used to analyze isotopic enrichment data, such as:

Multivariate Statistical Analysis: Techniques like Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to identify patterns in the data and to discriminate between different experimental groups.

Statistical Significance Testing: Standard statistical tests are used to determine whether observed differences in isotopic enrichment between groups are statistically significant.

The interpretation of 13C labeling patterns requires a careful and systematic approach to avoid common pitfalls. It is crucial to consider factors such as the choice of isotopic tracer, the time course of labeling, and the potential for isotopic scrambling. nih.gov

13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes. creative-proteomics.com The method involves introducing a 13C-labeled substrate, such as PYRUVIC-3-13C ACID SODIUM SALT, into a biological system and then tracking the incorporation of the 13C label into various downstream metabolites. creative-proteomics.com By analyzing the isotopic labeling patterns of these metabolites, researchers can deduce the rates of metabolic reactions within the cell. creative-proteomics.com

PYRUVIC-3-13C ACID SODIUM SALT is a specific isotopic tracer where the third carbon atom of pyruvate is labeled with 13C. sigmaaldrich.com When cells metabolize this labeled pyruvate, the 13C label is transferred to other molecules through a series of biochemical reactions. For example, in the citric acid cycle, the labeled carbon from pyruvate can be incorporated into intermediates like citrate, α-ketoglutarate, and malate. nih.gov The specific location of the label in these molecules provides crucial information about the activity of different metabolic pathways. nih.gov

The fundamental principle of 13C-MFA is to use the distribution of 13C isotopes in metabolites to infer the rates of the reactions that produced them. creative-proteomics.com When PYRUVIC-3-13C ACID SODIUM SALT is introduced to cells, it enters central carbon metabolism. The labeled carbon at the C3 position of pyruvate will be transferred to other metabolites depending on the active metabolic pathways. nih.gov For instance, through the action of pyruvate dehydrogenase, the labeled carbon can enter the tricarboxylic acid (TCA) cycle as part of acetyl-CoA. nih.gov

Mathematical modeling is essential for quantifying intracellular fluxes from the measured isotopic labeling data. These models describe the biochemical reaction network of the cell, including the stoichiometry of the reactions and the carbon atom transitions between metabolites. nih.govucla.edu The models are used to simulate the expected labeling patterns of metabolites for a given set of metabolic fluxes. nih.gov By comparing the simulated labeling patterns to the experimentally measured ones, the unknown intracellular fluxes can be estimated. nih.gov

The relationship between metabolic fluxes and isotope labeling patterns is described by a system of algebraic or differential equations. nih.gov For steady-state 13C-MFA, the system is assumed to be in a metabolic and isotopic steady state, which simplifies the modeling to a system of algebraic equations. nih.gov The goal of the mathematical optimization is to find the set of fluxes that minimizes the difference between the measured and the model-predicted labeling patterns. nih.gov

By applying 13C-MFA with PYRUVIC-3-13C ACID SODIUM SALT, researchers can determine the functional state of metabolic networks under different conditions. This involves quantifying the rates of individual reactions, which provides a detailed picture of how the cell is utilizing different pathways. For example, studies have used labeled pyruvate to investigate the metabolic differences between normal and diseased states, such as in cancer cells or during ischemia. nih.govd-nb.info

The labeling pattern derived from PYRUVIC-3-13C ACID SODIUM SALT can reveal the relative activity of key metabolic pathways. For example, the distribution of the 13C label in TCA cycle intermediates can indicate the extent of anaplerotic reactions, where intermediates are replenished, versus cataplerotic reactions, where they are removed for biosynthesis. pnas.org In a study of rat hearts, [3-13C]pyruvate was used to trace its metabolism in both normal and ischemic conditions, revealing a decrease in pyruvate anaplerosis during ischemia. nih.gov

The quantitative flux data obtained from these experiments can be used to create flux maps, which are graphical representations of the metabolic network with the calculated reaction rates. These maps provide a clear visualization of the metabolic state of the cell and can highlight key differences between different conditions.

13C-MFA with tracers like PYRUVIC-3-13C ACID SODIUM SALT can also be a tool for discovering and characterizing new or unexpected metabolic pathways. d-nb.info If the measured labeling patterns of certain metabolites cannot be explained by the existing metabolic network model, it may suggest the presence of unknown reactions or pathways. d-nb.info By systematically investigating these discrepancies, researchers can identify novel enzymatic activities and expand our understanding of cellular metabolism. nih.gov

The choice of a singly labeled substrate like PYRUVIC-3-13C ACID SODIUM SALT can be particularly informative for pathway discovery because it provides a more distinct labeling pattern compared to uniformly labeled substrates. nih.gov This is because the specific position of the label allows for a more precise tracing of carbon transitions through the metabolic network. nih.gov If a metabolite is found to be labeled in a way that is inconsistent with known pathways, it can lead to the formulation of new hypotheses about metabolic routes. d-nb.info

For example, if the 13C from [3-13C]pyruvate appears in a metabolite through a series of reactions that is not included in the current metabolic model, it would prompt further investigation into how that carbon transfer occurred, potentially leading to the identification of a new enzyme or pathway.

The implementation of 13C-MFA relies on specialized software tools and algorithms to perform the complex calculations required for flux estimation. nih.govfz-juelich.deresearchgate.net These software packages provide a framework for defining the metabolic model, inputting the experimental data (including the labeling patterns of metabolites and any measured extracellular rates), and performing the optimization to calculate the intracellular fluxes. nih.govfz-juelich.deresearchgate.net

Several software tools are available for 13C-MFA, each with its own set of features and algorithms. Some commonly used software includes 13CFLUX2 and FluxPyt. nih.govfz-juelich.deresearchgate.net These tools typically include functionalities for:

Model construction: Allowing users to define the metabolic network, including reactions, stoichiometry, and atom transitions. nih.govfz-juelich.de

Simulation: Simulating the expected labeling patterns for a given set of fluxes. nih.govfz-juelich.de

Parameter estimation: Using optimization algorithms to find the best fit between the simulated and measured data to estimate the fluxes. nih.govfz-juelich.de

Statistical analysis: Assessing the goodness-of-fit of the model and calculating confidence intervals for the estimated fluxes. nih.govfz-juelich.de

The choice of software can depend on the complexity of the metabolic model, the type of experimental data, and the specific needs of the research question. The underlying algorithms often involve numerical methods for solving systems of equations and optimization techniques to minimize the difference between the experimental data and the model predictions. nih.gov

Interactive Data Table: Software Tools for 13C-MFA

SoftwareKey FeaturesPlatform
13CFLUX2 High-performance, supports large-scale models, uses FluxML language. nih.govfz-juelich.deC++, with Java and Python add-ons for Linux/Unix. nih.govfz-juelich.de
FluxPyt Open-source, Python-based, includes Monte-Carlo analysis for standard deviations. researchgate.netPython (works on Windows and Linux). researchgate.net

Complementary Analytical Techniques

While 13C-MFA provides a quantitative measure of the integrated activity of metabolic pathways, it does not directly measure the activity of individual enzymes. Therefore, integrating 13C-MFA data with direct measurements of enzyme activity can provide a more complete understanding of metabolic regulation. Biochemical enzyme activity assays measure the in vitro catalytic rate of a specific enzyme under optimized conditions.

By comparing the in vivo fluxes determined by 13C-MFA with the in vitro enzyme activities, researchers can identify potential regulatory mechanisms. For example, a low metabolic flux through a particular reaction despite a high in vitro activity of the corresponding enzyme might suggest that the enzyme is being allosterically inhibited or that the concentration of its substrates is limiting in vivo. Conversely, a high flux with low measured enzyme activity could point to the presence of isoenzymes or alternative pathways that were not accounted for in the model.

This integrated approach allows for a more comprehensive analysis of metabolic control, helping to pinpoint the specific enzymes that are most influential in controlling metabolic flux through a pathway.

Utilization as an Internal Standard in Analytical Methods for Ketoacid Quantification (e.g., using Pyruvic acid-2-13C sodium salt)​

In the realm of analytical chemistry, particularly in the quantification of endogenous molecules like ketoacids, the use of a stable isotope-labeled internal standard is a cornerstone of robust and accurate methodology. This approach is critical for mitigating variations that can arise during sample preparation and analysis, such as extraction inefficiencies, matrix effects in the ion source of a mass spectrometer, and fluctuations in instrument response. PYRUVIC-3-13C ACID SODIUM SALT, along with other isotopically labeled analogues like Pyruvic acid-2-13C sodium salt, serves as an ideal internal standard for the quantification of pyruvic acid and other ketoacids in biological matrices.

The fundamental principle behind using a stable isotope-labeled internal standard lies in its chemical and physical similarity to the analyte of interest. Since PYRUVIC-3-13C ACID SODIUM SALT is chemically identical to the naturally occurring pyruvic acid, it co-elutes during chromatographic separation and experiences similar ionization efficiency in mass spectrometry. However, due to the incorporation of the heavy isotope, ¹³C, it has a distinct mass-to-charge ratio (m/z) that allows it to be differentiated from the unlabeled analyte by the mass spectrometer. This distinction is crucial for accurate quantification.

A known amount of the isotopically labeled internal standard is added to the biological sample at the beginning of the sample preparation process. The ratio of the signal intensity of the endogenous analyte to the signal intensity of the internal standard is then measured. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, thus keeping their ratio constant. This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to a calibration curve constructed using known concentrations of the analyte and the internal standard.

The choice between different isotopically labeled pyruvic acid standards, such as PYRUVIC-3-13C ACID SODIUM SALT and Pyruvic acid-2-13C sodium salt, depends on several factors. These can include the specific analytical technique being employed, the potential for isotopic overlap with other metabolites in the sample, and the commercial availability and cost of the standard. Both compounds are suitable for use in mass spectrometry-based methods.

Compound NameIsotopic PurityMass ShiftMolecular Weight (g/mol)Primary Application in Analysis
PYRUVIC-3-13C ACID SODIUM SALT99 atom % ¹³CM+1111.04Internal standard for quantification of pyruvic acid and other ketoacids.
Pyruvic acid-2-13C sodium salt99 atom % ¹³CM+1111.04Internal standard for quantification of pyruvic acid and other ketoacids.

Research has demonstrated the efficacy of using ¹³C-labeled pyruvic acid as an internal standard in various analytical platforms. For instance, in studies of mitochondrial metabolism, both [1-¹³C]pyruvate and [2-¹³C]pyruvate have been utilized to trace metabolic pathways. While these studies focus on metabolic flux rather than quantification with an internal standard, they underscore the utility of different isotopomers of pyruvic acid in metabolic research and their compatibility with mass spectrometry analysis.

The detailed research findings on the direct comparison of PYRUVIC-3-13C ACID SODIUM SALT and Pyruvic acid-2-13C sodium salt as internal standards for ketoacid quantification are not extensively documented in publicly available literature. However, the principles of isotope dilution mass spectrometry support the use of either compound. The selection would be based on the specific requirements of the assay, ensuring that the chosen standard provides a clean, resolved signal that does not interfere with the measurement of the target analyte or other compounds in the sample.

Applications in Biochemical Pathway Elucidation

Carbohydrate Metabolism Investigations

The central role of pyruvate (B1213749) in carbohydrate metabolism makes Pyruvic-3-13C acid sodium salt an invaluable probe for dissecting the intricate network of glycolytic and oxidative pathways.

Pyruvic-3-13C acid sodium salt, often utilized in its dissolved form as [1-13C]pyruvate, serves as a key substrate to investigate the metabolic fate of pyruvate at critical junctures. Following its introduction into a biological system, the 13C-labeled carbon can be traced as pyruvate is converted into various downstream metabolites. This allows researchers to assess the relative activities of different enzymatic pathways branching from pyruvate. For instance, the conversion to lactate (B86563), alanine (B10760859), or acetyl-CoA can be monitored to understand how cells partition pyruvate under different physiological or pathological conditions. researchgate.net In childhood tumors of various histologies, studies using [U-13C]glucose, which generates 13C-labeled pyruvate, have demonstrated that these tumors actively utilize both glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov The labeling patterns in metabolites downstream of pyruvate reveal the activity of both pyruvate dehydrogenase and pyruvate carboxylase, providing a detailed picture of central carbon metabolism in these cancers. nih.gov

Table 1: Metabolic Fate of [1-¹³C]pyruvate in Different Pathways

EnzymeProductMetabolic PathwaySignificance
Lactate Dehydrogenase (LDH)[1-¹³C]LactateAnaerobic GlycolysisIndicator of glycolytic rate and cellular redox state.
Alanine Transaminase (ALT)[1-¹³C]AlanineAmino Acid MetabolismLinks carbohydrate and amino acid metabolism.
Pyruvate Dehydrogenase (PDH)Acetyl-CoA + ¹³CO₂Oxidative PhosphorylationGateway to the TCA cycle and oxidative metabolism.
Pyruvate Carboxylase (PC)[1-¹³C]OxaloacetateAnaplerosis/GluconeogenesisReplenishes TCA cycle intermediates and supports gluconeogenesis.

This table illustrates the primary metabolic routes for the labeled carbon from Pyruvic-3-13C acid sodium salt, enabling the interrogation of key metabolic branch points.

The activity of the pyruvate dehydrogenase (PDH) complex is a critical determinant of a cell's capacity for oxidative metabolism. PDH catalyzes the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. When using Pyruvic-3-13C acid sodium salt (as [1-13C]pyruvate), the labeled carbon is released as 13CO2, which is in equilibrium with [13C]bicarbonate. ox.ac.uk The rate of [13C]bicarbonate production serves as a direct, non-invasive measure of PDH flux. ox.ac.uknih.gov This technique has been employed to demonstrate that PDH flux is sensitive to physiological changes, such as a 74% decrease in H13CO3- production in fasted rats compared to fed controls, reflecting a shift away from carbohydrate oxidation. ox.ac.uk Furthermore, this method can monitor disease progression, as demonstrated by the decreased H13CO3- production with the onset of diabetes. ox.ac.uk In studies of the human brain, the detection of [13C]bicarbonate from hyperpolarized [1-13C]pyruvate provides a unique opportunity to assess PDH flux in vivo and, consequently, cerebral mitochondrial function. nih.gov

Table 2: Research Findings on PDH Flux Using ¹³C-Pyruvate

Study FocusModel SystemKey FindingReference
Physiological PerturbationRat Heart74% decrease in [¹³C]bicarbonate production in fasted vs. fed state. ox.ac.uk
Disease ProgressionRat Heart (Streptozotocin-induced diabetes)Decreased [¹³C]bicarbonate production correlated with disease severity. ox.ac.uk
Neuronal ActivationHuman Brain[¹³C]bicarbonate production is a biomarker for cerebral PDH flux and neuronal metabolism. nih.gov
Exercising MuscleMurine Skeletal Muscle~1.5-fold increase in the bicarbonate/pyruvate ratio in exercising vs. resting state. ox.ac.uk

This table summarizes key research findings where Pyruvic-3-13C acid sodium salt has been used to quantify pyruvate dehydrogenase flux under various conditions.

The conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase (LDH), is a hallmark of anaerobic glycolysis. Using Pyruvic-3-13C acid sodium salt, the rate of [1-13C]lactate formation can be quantified, providing a direct measure of LDH activity. This is particularly relevant in cancer research, where many tumors exhibit elevated rates of glycolysis even in the presence of oxygen (the Warburg effect). Hyperpolarized 13C magnetic resonance spectroscopy has been used to measure the flux of 13C label between pyruvate and lactate in tumors, which was shown to be inhibited within 24 hours of chemotherapy. acs.org In exercising skeletal muscle, a significant increase in the lactate/pyruvate ratio (approximately 2.7-fold) was observed, demonstrating profound metabolic differences between resting and exercising states. ox.ac.uk

Table 3: Quantification of LDH Activity and Lactate Production with ¹³C-Pyruvate

ConditionModel SystemObserved Change in Lactate/Pyruvate RatioImplicationReference
ExerciseMurine Skeletal Muscle~2.7-fold increaseShift towards anaerobic metabolism to meet energy demands. ox.ac.uk
Cancer TherapyMurine LymphomaInhibition of pyruvate-to-lactate fluxEarly indicator of treatment response. acs.org
Liver Slice ViabilityMouse Liver SlicesConstant rate of lactate productionMethod to assess tissue viability and metabolic activity ex vivo. nih.gov

This table presents data from studies that have used Pyruvic-3-13C acid sodium salt to measure changes in lactate dehydrogenase activity and lactate production.

Pyruvate carboxylase (PC) is a key anaplerotic enzyme that replenishes tricarboxylic acid (TCA) cycle intermediates by catalyzing the carboxylation of pyruvate to oxaloacetate. pnas.org The use of Pyruvic-3-13C acid sodium salt allows for the tracing of the 13C label into oxaloacetate and subsequent TCA cycle intermediates like malate (B86768) and aspartate. pnas.orgnih.gov This provides a means to quantify PC flux and understand its contribution to anaplerosis. nih.gov In the liver, it has been shown that the majority of pyruvate entering the TCA cycle is via pyruvate carboxylase rather than PDH, with the ratio of PC to PDH flux being approximately 7.6. pnas.org This highlights the critical role of PC in hepatic metabolism.

Gluconeogenesis, the synthesis of new glucose from non-carbohydrate precursors, is a vital pathway for maintaining blood glucose levels. Pyruvic-3-13C acid sodium salt can be used to trace the incorporation of the 13C label into glucose, providing a measure of gluconeogenic flux. The pathway involves the conversion of pyruvate to oxaloacetate by pyruvate carboxylase, a key regulatory step. khanacademy.org The labeled oxaloacetate can then proceed through the gluconeogenic pathway to form glucose. Studies in fasted rat kidneys have shown that the conversion of hyperpolarized pyruvate to aspartate is a marker of gluconeogenic flux, as this conversion is greatly diminished following the inhibition of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key gluconeogenic enzyme. frontiersin.org

Amino Acid and Protein Metabolism

Pyruvic-3-13C acid sodium salt is also a valuable tool for investigating the interplay between carbohydrate and amino acid metabolism. The carbon backbone of pyruvate can be incorporated into several amino acids, and by tracing the 13C label, the synthetic pathways and fluxes can be elucidated.

One of the most direct connections is the conversion of pyruvate to alanine, catalyzed by alanine transaminase (ALT). The detection of [1-13C]alanine following the administration of [1-13C]pyruvate provides a direct measure of this transamination reaction. researchgate.net

Furthermore, the entry of 13C-labeled pyruvate into the TCA cycle via either PDH or PC leads to the labeling of TCA cycle intermediates, which are precursors for the synthesis of other amino acids. For example, 13C-labeled oxaloacetate can be transaminated to form [1-13C]aspartate and [4-13C]aspartate. pnas.orgnih.gov Similarly, 13C-labeled α-ketoglutarate, another TCA cycle intermediate, is the precursor for glutamate (B1630785). By analyzing the isotopomer distribution in these amino acids, researchers can gain insights into the metabolic pathways leading to their synthesis. pnas.org Comprehensive stable-isotope tracing studies in cell cultures have utilized 13C-labeled glucose (which produces 13C-pyruvate) and amino acids to identify secreted metabolic by-products and trace their origins, providing a detailed map of cellular metabolism. digitellinc.comnih.gov

Elucidation of Transamination Reactions and Alanine Synthesis

PYRUVIC-3-13C ACID SODIUM SALT is instrumental in studying transamination reactions, a fundamental process for amino acid biosynthesis. In a key transamination reaction, the amino group from an amino acid, such as glutamate, is transferred to pyruvate to form alanine. quora.com This reaction is catalyzed by the enzyme alanine transaminase (ALT). quora.com

When PYRUVIC-3-13C ACID SODIUM SALT is introduced into a biological system, the 13C label is retained in the resulting alanine molecule at the C-3 position. By tracking the appearance of [3-13C]alanine, researchers can quantify the rate of this transamination reaction. For instance, in studies of cardiac metabolism, the infusion of [3-13C]pyruvate led to a significant enrichment of 13C in the C-3 position of alanine, providing a direct measure of alanine synthesis from exogenous pyruvate. nih.gov This approach allows for the investigation of ALT activity and the dynamics of alanine production in various physiological and pathological states.

Table 1: Application of PYRUVIC-3-13C ACID SODIUM SALT in Studying Alanine Synthesis

Biological SystemExperimental ApproachKey FindingReference
Isolated Perfused Rat HeartInfusion with [3-13C]pyruvate and 1H- and 13C-NMR spectroscopyHigh 13C enrichment observed in the C-3 position of alanine, indicating active transamination of pyruvate. nih.gov nih.gov
In vivo Rat HeartInfusion with [3-13C]pyruvateRapid conversion to [3-13C]lactate followed by significant labeling of alanine (C-3). nih.gov nih.gov

Tracking De Novo Synthesis of Proteinogenic Amino Acids

The carbon backbone of pyruvate can be utilized for the de novo synthesis of several proteinogenic amino acids. Beyond alanine, the carbons from pyruvate can enter the TCA cycle and contribute to the synthesis of amino acids such as aspartate and glutamate. researchgate.net By using PYRUVIC-3-13C ACID SODIUM SALT, researchers can trace the incorporation of the 13C label into the carbon skeletons of these newly synthesized amino acids. nih.gov

This isotopic labeling strategy is crucial for understanding how cells build proteins under different conditions. For example, in cancer cells, which often exhibit altered metabolic pathways, tracking the fate of the 13C from pyruvate can reveal dependencies on specific synthetic routes for amino acids. sigmaaldrich.com The pattern of 13C incorporation into different amino acids provides a detailed map of the active biosynthetic pathways.

Understanding the Interplay of Central Carbon Metabolism with Amino Acid Production

Pyruvate occupies a critical juncture in metabolism, linking glycolysis to the TCA cycle and, consequently, to amino acid biosynthesis. creative-proteomics.commetwarebio.com PYRUVIC-3-13C ACID SODIUM SALT serves as an excellent tracer to investigate this intricate interplay. The 13C label from [3-13C]pyruvate can be followed as it enters the TCA cycle via acetyl-CoA or anaplerotic reactions. annualreviews.org

Once in the TCA cycle, the labeled carbons can be incorporated into intermediates like α-ketoglutarate and oxaloacetate, which are precursors for the synthesis of glutamate and aspartate, respectively. researchgate.net By analyzing the isotopic enrichment patterns in these amino acids and other metabolic intermediates, scientists can quantify the flux of carbon from glycolysis, through the TCA cycle, and into amino acid production. This provides a dynamic view of how cells allocate their carbon resources in response to changing energy demands and biosynthetic needs.

Lipid and Fatty Acid Metabolism

PYRUVIC-3-13C ACID SODIUM SALT is also a valuable tool for investigating the connections between carbohydrate metabolism and the synthesis of lipids and fatty acids. Pyruvate is a primary source of acetyl-CoA, the fundamental building block for fatty acid synthesis.

Investigation of Pyruvate as an Intermediary Metabolite in Fat Metabolism

The conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex is a key step that channels carbon from glucose into lipid synthesis. wikipedia.org When cells are supplied with PYRUVIC-3-13C ACID SODIUM SALT, the 13C label is transferred to the acetyl group of acetyl-CoA. This labeled acetyl-CoA can then be used in the cytoplasm for the de novo synthesis of fatty acids.

By tracking the incorporation of the 13C label into various fatty acid species, researchers can elucidate the contribution of pyruvate to the cellular lipid pool. This is particularly relevant in understanding metabolic reprogramming in diseases like cancer, where an increased reliance on de novo fatty acid synthesis is often observed.

Table 2: Tracing Pyruvate Carbon into Fatty Acids

Metabolic ProcessTracer MoleculeLabeled IntermediateFinal Labeled Product
De Novo Fatty Acid SynthesisPYRUVIC-3-13C ACID SODIUM SALT[2-13C]Acetyl-CoA13C-labeled Fatty Acids

Metabolic Pathways Involved in Oleic Acid Conversion by Microorganisms

While direct studies utilizing PYRUVIC-3-13C ACID SODIUM SALT to track oleic acid conversion in microorganisms are not extensively documented, the principles of metabolic tracing can be applied. Microorganisms can utilize various carbon sources for their metabolic processes, including the synthesis and modification of fatty acids. In scenarios where pyruvate metabolism is linked to the pathways that process oleic acid, either through the generation of necessary cofactors or by providing carbon backbones for modification, PYRUVIC-3-13C ACID SODIUM SALT could theoretically be used as a tracer. For instance, uniformly 13C-labeled oleic acid has been used to study its metabolism and incorporation into other lipids. nih.govisotope.comnih.gov

Tricarboxylic Acid (TCA) Cycle Dynamics

The TCA cycle is the central hub of cellular respiration, and pyruvate is a major fuel source for this pathway. oup.com PYRUVIC-3-13C ACID SODIUM SALT provides a means to probe the dynamics of the TCA cycle. Following its conversion to [2-13C]acetyl-CoA, the labeled carbon enters the cycle.

As the cycle proceeds, the 13C label is incorporated into the various TCA cycle intermediates, such as citrate (B86180), α-ketoglutarate, succinate, fumarate (B1241708), and malate. The distribution of the 13C label among these intermediates can be analyzed by NMR or mass spectrometry to determine the rate of TCA cycle flux and to identify any alternative pathways or shunts that may be active. While studies have utilized other isotopomers of pyruvate, such as [1-13C]pyruvate, to monitor TCA cycle activity, pnas.org the use of [3-13C]pyruvate allows for the tracking of the methyl carbon through the cycle, providing complementary information on the fate of the full carbon skeleton of pyruvate.

One-Carbon Metabolism and Related Pathways

One-carbon metabolism is a network of biochemical reactions that transfer one-carbon units in various oxidation states. This pathway is crucial for the biosynthesis of nucleotides, amino acids, and other essential biomolecules. The TCA cycle is interconnected with one-carbon metabolism through several intermediates. While the direct application of Pyruvic-3-13C acid sodium salt to exclusively trace one-carbon metabolism is less common than its use in TCA cycle analysis, it can provide insights into the interplay between these two fundamental metabolic networks.

The link between pyruvate metabolism and one-carbon metabolism can occur through the production and subsequent fixation of carbon dioxide (CO2). The decarboxylation of pyruvate by PDH releases a molecule of CO2. If the pyruvate is 13C-labeled at the C1 position, this will result in the formation of 13CO2. This labeled CO2 can then be re-fixed into central carbon metabolism through various carboxylation reactions. For example, pyruvate carboxylase can fix CO2 to form oxaloacetate, and in some organisms, CO2 is a substrate in the purine (B94841) and serine biosynthesis pathways. biorxiv.org

Studies using [U-13C]-glucose, which is metabolized to [U-13C]-pyruvate, have shown that the recycling of endogenous 13CO2 is substantial in vivo. biorxiv.org This leads to the appearance of M+1 isotopologues of TCA cycle intermediates and other metabolites, such as serine. The observation of M+1 labeled serine in vivo following the administration of a uniformly labeled glucose tracer suggests the involvement of CO2 fixation in the serine biosynthesis pathway. biorxiv.org

Research Paradigms and Specific Biological Contexts

Cancer Metabolism Research

Pyruvic-3-13C acid sodium salt is a pivotal tool in cancer metabolism research, offering a stable isotope-labeled probe to trace the metabolic fate of pyruvate (B1213749), a central molecule in cellular energy production. Its application spans in vitro cell cultures to complex in vivo tumor models, providing critical insights into the metabolic reprogramming that characterizes malignant cells.

In Vitro and In Vivo Investigation of Pyruvate Metabolism in Malignant Cells

The study of pyruvate metabolism is fundamental to understanding the bioenergetic and biosynthetic requirements of cancer cells. Pyruvic-3-13C acid sodium salt allows for the detailed tracing of the carbon backbone of pyruvate as it is channeled into various metabolic pathways.

In Vitro Studies: In primary cultures of prostate cancer cells, the metabolism of [3-13C] pyruvate has been quantitatively assessed using high-resolution magic angle spinning (HR-MAS) spectroscopy. These studies have revealed the fractional enrichment of several key metabolites, indicating the active pathways downstream of pyruvate. For instance, after a one-hour incubation with medium containing [3-13C] pyruvate, significant labeling was observed in alanine (B10760859), glutamate (B1630785), aspartate, and lactate (B86563). nih.gov Notably, the amount of [4-13C] glutamate produced was substantially higher than other labeled metabolites, suggesting a significant flux of pyruvate-derived carbon into the TCA cycle. nih.gov

Another approach has utilized human prostate tissue slice cultures (TSCs) to investigate metabolic reprogramming. In this model, malignant TSCs incubated with [3-13C] pyruvate showed distinct metabolic profiles compared to benign TSCs. While the concentration of labeled alanine was similar between malignant and benign cultures, the fractional enrichment was significantly lower in malignant TSCs, implying a larger metabolically active alanine pool. alspi.com

MetaboliteAverage Fractional Enrichment (%) in Primary Prostate Cancer Cells nih.gov
[3-13C] Alanine32.4 ± 5.4
[4-13C] Glutamate24.5 ± 5.4
[3-13C] Glutamate9.1 ± 2.5
[3-13C] Aspartate25.2 ± 5.7
[3-13C] Lactate4.2 ± 1.0

In Vivo Studies: In vivo investigations often employ hyperpolarized [1-13C]pyruvate in conjunction with magnetic resonance spectroscopic imaging (MRSI) to non-invasively monitor real-time metabolic fluxes in tumors. nih.govtmc.edu This technique has been instrumental in demonstrating the rapid conversion of pyruvate to lactate in various tumor xenografts and patient-derived tumors, providing a window into the metabolic activity of the tumor microenvironment. nih.govtmc.edu For example, studies in murine lymphoma-bearing mice have used injections of non-polarized [3-13C]pyruvate to directly measure isotope flux and validate findings from hyperpolarized experiments. researchgate.net These in vivo methods are crucial for understanding how the tumor microenvironment and systemic factors influence cancer cell metabolism. mdpi.com

Quantitative Analysis of Aerobic Glycolysis (Warburg Effect)

A hallmark of many cancer cells is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. nih.gov Pyruvic-3-13C acid sodium salt, particularly in its hyperpolarized form, is a powerful tool for the quantitative analysis of this metabolic phenotype.

The conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate, catalyzed by the enzyme lactate dehydrogenase (LDH), serves as a direct and measurable indicator of the Warburg effect. nih.govmdpi.com MRSI can spatially and temporally resolve this conversion, allowing for the quantification of the apparent rate constant, kPL, which reflects the flux of pyruvate to lactate. nih.gov

In a study involving human prostate cancer xenografts, hyperpolarized [1-13C]-pyruvate MRSI was used to evaluate its potential as a predictive biomarker for targeting the Warburg effect. The study demonstrated that tumor cells with a higher rate of pyruvate-to-lactate conversion were more sensitive to inhibition of LDH, a key enzyme in the Warburg pathway. nih.gov This highlights the utility of tracking the metabolism of 13C-labeled pyruvate to not only characterize the Warburg effect but also to predict therapeutic responses. nih.gov

Assessment of Metabolic Adaptations and Dependencies in Intact Tumors

Cancer cells exhibit remarkable metabolic plasticity, adapting their metabolic pathways to survive and proliferate in diverse and often harsh tumor microenvironments. mdpi.com Pyruvic-3-13C acid sodium salt enables the assessment of these metabolic adaptations in intact tumors.

By tracing the fate of the 13C label, researchers can determine the relative contributions of pyruvate to different metabolic pathways, such as the TCA cycle for oxidative phosphorylation or anabolic pathways for the synthesis of lipids, nucleotides, and amino acids. For instance, in prostate cancer cells, the significant production of [4-13C] glutamate from [3-13C] pyruvate points to the importance of the TCA cycle in these cells' metabolism. nih.gov

Furthermore, hyperpolarized 13C MRSI studies have shown that the rate of pyruvate-to-lactate conversion can be influenced by the availability of glucose and glutamine in the tumor microenvironment, demonstrating how nutrient availability shapes the metabolic phenotype of cancer cells. mdpi.com The uptake of pyruvate itself is mediated by monocarboxylate transporters (MCTs), and their expression levels can be a rate-limiting factor for the subsequent metabolism of pyruvate, representing another layer of metabolic adaptation in tumors. mdpi.commdpi.com

Monitoring Metabolic Responses to Therapeutic Interventions (e.g., Chemotherapy)

A critical application of Pyruvic-3-13C acid sodium salt is in the early assessment of tumor response to therapeutic interventions. Metabolic changes often precede anatomical changes, offering a potential window for rapid evaluation of treatment efficacy.

Hyperpolarized [1-13C]pyruvate MRSI has been employed to monitor the metabolic effects of various cancer therapies. For example, in a mouse model of ovarian cancer, a significant increase in the conversion of 13C-pyruvate to 13C-lactate was observed in tumors just two days after treatment with the tyrosine kinase inhibitor pazopanib, indicating an early metabolic response to the drug. nih.gov

Treatment Group13C-Pyruvate to 13C-Lactate Conversion (Normalized Area Under the Curve) nih.gov
Pazopanib-treated (post-treatment)0.46 ± 0.07
Pazopanib-treated (pre-treatment)0.31 ± 0.14
ControlNo significant change

Similarly, in human breast cancer, a decrease in the lactate-to-pyruvate ratio as measured by hyperpolarized 13C MRI was observed after just one cycle of neoadjuvant chemotherapy, correctly identifying the patient as a responder. researchgate.net These findings suggest that monitoring the flux of pyruvate to lactate can serve as a non-invasive pharmacodynamic biomarker to guide cancer treatment. nih.govnih.gov

Application in Tumor Grading and Identification of Prognostic Metabolic Signatures

The metabolic phenotype of a tumor is often linked to its aggressiveness and prognosis. Pyruvic-3-13C acid sodium salt is being investigated for its utility in non-invasively grading tumors and identifying metabolic signatures that can predict patient outcomes.

ParameterCorrelation with Increasing Overall Tumor Grade in ccRCC nih.gov
kPL (Pyruvate to Lactate Exchange Rate)ρ = 0.92 (p = 0.009)
MCT1 Expressionr = 0.89 (p = 0.016)

In a preclinical model of prostate cancer, the transgenic adenocarcinoma of mouse prostate (TRAMP) model, hyperpolarized lactate signal-to-noise ratio was shown to significantly increase with cancer development and progression, correlating strongly with histologic grade. nih.gov These studies underscore the potential of using metabolic imaging with 13C-labeled pyruvate to stratify patients based on tumor aggressiveness and to provide valuable prognostic information. mdpi.comnih.gov

Neurometabolism and Brain Studies

The brain is a highly metabolic organ with complex and compartmentalized energy metabolism. Pyruvic-3-13C acid sodium salt is a valuable tool for investigating various aspects of neurometabolism, including baseline energy utilization, the metabolic interplay between neurons and astrocytes, and the metabolic perturbations that occur in neurological diseases and injuries.

In the context of brain tumors, hyperpolarized [1-13C] pyruvate MRI has been used to characterize energy metabolism in human patients. These studies have demonstrated the in vivo production of hyperpolarized lactate from pyruvate in brain tumors, which is indicative of altered cancer metabolism, similar to what is observed in other cancers. bohrium.comnih.govnih.gov This technique holds promise as a metabolic biomarker for assessing tumor response to therapy in the brain. bohrium.comnih.gov

Beyond oncology, pyruvate metabolism is of great interest in understanding the fundamental processes of brain function. There is potential to use 13C-labeled pyruvate to explore the differential metabolism of various brain regions and to shed light on the highly coupled metabolism of neurons and astrocytes. nih.gov Studies have also investigated the neuroprotective effects of pyruvate administration following traumatic brain injury, where it is thought to provide metabolic support to mitochondria. nih.gov While not directly using the 13C-labeled compound, these studies highlight the central role of pyruvate in brain energy homeostasis and the potential for isotopically labeled pyruvate to further elucidate these mechanisms. Additionally, pyruvate has been shown to protect neurons from neurotoxicity by scavenging hydrogen peroxide, an effect independent of its role in energy metabolism. jneurosci.org

Investigating Exogenous Pyruvate Metabolism within Brain Tissues

The brain's high energy demand makes the study of its metabolic pathways crucial for understanding both normal function and disease. PYRUVIC-3-13C ACID SODIUM SALT serves as an excellent substrate to probe this activity. When introduced into the system, this labeled pyruvate can cross the blood-brain barrier and be metabolized by brain cells. nih.govnih.gov

Studies using intravenous injection of [3-13C]pyruvate have demonstrated its robust metabolism within the brain. nih.gov Upon entering the brain, it is readily taken up by neurons and acts as a significant energy substrate. nih.gov The 13C label from the C-3 position of pyruvate is transferred to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. This leads to the labeling of downstream metabolites. Research has shown that after administration of [3-13C]pyruvate, approximately 20% of the brain's glutamate and GABA (gamma-aminobutyric acid) pools become labeled. nih.gov This indicates that exogenous pyruvate is a substantial contributor to the TCA cycle activity in the brain, equivalent to glucose as a substrate. nih.gov

Interestingly, studies using inhibitors of glial cell metabolism have revealed that exogenous pyruvate is predominantly metabolized by neurons. nih.gov While the formation of labeled glutamate and GABA (neuronal products) was unaffected, the production of labeled glutamine (a glial product) was significantly reduced, pinpointing the primary site of this exogenous pyruvate utilization. nih.gov

Studies in Neural Cell Metabolism and Pathophysiology

At the cellular level, 13C-labeled pyruvate is instrumental in dissecting the metabolic wiring of neurons and glial cells, and how these are altered in disease. Cultured primary neurons can be sustained by pyruvate, highlighting its role as a vital metabolic fuel. nih.gov The transport of pyruvate into the neuronal mitochondria is essential for its oxidation and for maintaining energy levels required for functions like synaptic transmission. nih.govnih.gov

In pathophysiological contexts, such as diabetic peripheral neuropathy, metabolic changes are a key driver of nerve damage. Studies using cell line models of dorsal root ganglion neurons have shown that high-glucose conditions can impair neurite outgrowth. mdpi.com Supplementation with high concentrations of pyruvate can fully restore this outgrowth, suggesting that ensuring pyruvate availability can counteract hyperglycemia-induced neuronal damage. mdpi.com This protective effect is linked to pyruvate's role in maintaining the flux through glycolysis and the TCA cycle, and its anti-inflammatory properties. mdpi.com The use of labeled pyruvate in such models allows for a precise determination of how its metabolism contributes to these restorative effects.

Exploration as a Metabolic Probe for Neurological Disorders (Note: specific to Pyruvic Acid-13C,d3 Sodium Salt)

To enhance the properties of metabolic probes, researchers have developed variations like Pyruvic Acid-13C,d3 Sodium Salt. In this molecule, in addition to the 13C label, the three hydrogen atoms on the methyl group (C-3) are replaced with deuterium (B1214612) (d3), a heavy isotope of hydrogen. This dual-labeling approach can offer advantages in certain experimental setups.

While specific studies on Pyruvic Acid-13C,d3 Sodium Salt are emerging, the use of deuterated compounds in metabolic research is well-established. For instance, dissolving [1-13C]pyruvate in deuterium oxide (D2O) has been shown to extend its relaxation times in NMR studies, resulting in a significant increase in the signal-to-noise ratio during in vivo imaging. nih.gov This enhancement allows for better quality metabolic images and more precise quantification of metabolic rates. nih.gov Applying this principle, Pyruvic Acid-13C,d3 Sodium Salt could potentially serve as a more sensitive probe for metabolic MRI, allowing for clearer detection of subtle metabolic changes in neurological disorders such as brain tumors, traumatic brain injury, and neurodegenerative diseases. medrxiv.org

Cardiovascular Metabolism

The heart's continuous contractile function requires a constant and substantial supply of energy, making it a highly metabolic organ. PYRUVIC-3-13C ACID SODIUM SALT is a key tool for investigating the intricacies of cardiac energy substrate utilization in both health and disease.

Assessment of Myocardial Metabolite Labeling and Flux

By infusing [3-13C]pyruvate, researchers can trace the path of the labeled carbon through the heart's metabolic machinery. The infused pyruvate is rapidly converted to [3-13C]lactate in the blood, which is then readily metabolized by the heart muscle. nih.govnih.gov Inside the cardiomyocytes, the 13C label from pyruvate (via lactate) is incorporated into acetyl-CoA, which then enters the TCA cycle. This results in the labeling of key intermediates like citrate (B86180) and glutamate. nih.govresearchgate.net

Using 13C NMR spectroscopy, the enrichment of these metabolites can be measured over time, allowing for the calculation of metabolic flux—the rate of turnover in a metabolic pathway. This provides a dynamic view of cardiac metabolism that is not possible with static measurements. ahajournals.orgnih.gov This technique allows for the direct, noninvasive assessment of flux through critical enzymes like pyruvate dehydrogenase (PDH), which governs the entry of pyruvate into the TCA cycle. pnas.orgox.ac.uk

Evaluation of Pyruvate Oxidation and Substrate Utilization in the Heart

The healthy heart is metabolically flexible, able to switch between fatty acids and carbohydrates (like pyruvate) for fuel. pnas.org However, in disease states such as diabetes and heart failure, this flexibility is often lost. ahajournals.orgahajournals.org Studies using 13C-labeled pyruvate have been pivotal in demonstrating these shifts.

In the diabetic heart, for example, there is a reduced reliance on glucose and pyruvate oxidation. ahajournals.org Hyperpolarized MRI studies using [1-13C]pyruvate have shown that metabolic flux through PDH is significantly reduced in patients with type 2 diabetes compared to healthy controls. ahajournals.orgnih.gov Conversely, the ratio of labeled lactate to pyruvate is often increased, indicating a shift away from oxidative metabolism. ahajournals.org In canine models, increasing the workload of the heart was also shown to reduce the labeling of the glutamate pool from [3-13C]pyruvate, indicating reduced selection of pyruvate for oxidation under high energy demand. nih.gov

Table 1: Observed Changes in Pyruvate Metabolism in Different Cardiac States This table is interactive. Click on the headers to sort.

ConditionChange in Pyruvate Dehydrogenase (PDH) FluxChange in Lactate ProductionPrimary Fuel Source ShiftKey Finding Reference
Healthy (Fed State)IncreasedBaselineIncreased Glucose/Pyruvate Use ahajournals.org
Type 2 DiabetesDecreasedIncreasedShift towards Fatty Acids ahajournals.orgnih.gov
Ischemia/InfarctionDecreasedIncreasedShift towards Anaerobic Glycolysis nih.govphysiology.orgresearchgate.net
Heart FailureDecreasedIncreasedComplex shifts, often reduced pyruvate oxidation nih.govresearchgate.netnih.gov

Application in Models of Myocardial Ischemia and Heart Failure

In myocardial ischemia (lack of blood flow, as in a heart attack) and heart failure, cardiac metabolism is profoundly altered. Labeled pyruvate studies are critical for understanding these changes. During ischemia, the lack of oxygen forces cells into anaerobic metabolism, leading to a dramatic increase in the conversion of pyruvate to lactate. physiology.orgresearchgate.net Simultaneously, the oxidative conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle is severely diminished. nih.govphysiology.org

Using hyperpolarized [1-13C]pyruvate, researchers can create metabolic maps of the heart that visualize these changes in real-time. nih.govnih.gov In ischemic regions, a significant decrease in the labeled bicarbonate signal (a product of PDH activity) and an increase in the labeled lactate signal are observed. nih.govnih.govjacc.org These techniques can distinguish between viable and non-viable heart muscle post-infarction. jacc.org

In chronic heart failure, studies have shown that pyruvate oxidation is often maintained in the early stages but becomes significantly reduced as the disease progresses to dilated cardiomyopathy. ahajournals.orgnih.gov This reduced capacity to oxidize pyruvate is a key feature of the metabolic rewiring that occurs in the failing heart. nih.gov By tracking the fate of PYRUVIC-3-13C ACID SODIUM SALT, researchers can non-invasively monitor disease progression and the metabolic effects of potential therapies. nih.gov

Table 2: Labeled Metabolites Detected from 13C-Pyruvate in Cardiac Studies This table is interactive. Click on the headers to sort.

Detected Labeled MetaboliteMetabolic Pathway IndicatedSignificance in Cardiac StudiesKey Finding Reference
[13C]LactateAnaerobic Glycolysis (via Lactate Dehydrogenase)Elevated in ischemia and heart failure, indicating oxygen deprivation. ahajournals.orgnih.govphysiology.org
[13C]BicarbonatePyruvate Oxidation (via Pyruvate Dehydrogenase)Direct marker of aerobic respiration; signal decreases in ischemia and diabetes. ahajournals.orgpnas.orgnih.govnih.gov
[13C]AlanineTransamination (via Alanine Transaminase)Reflects amino acid metabolism; changes can be seen in ischemia. ahajournals.orgnih.gov
[13C]GlutamateTCA Cycle ActivityIndicates entry of pyruvate-derived carbon into the mitochondrial TCA cycle. nih.govnih.govnih.gov

Hepatic Metabolism and Glucose Homeostasis

The liver is central to maintaining glucose balance in the body, primarily through the processes of glycolysis and gluconeogenesis. Pyruvic-3-13C acid sodium salt, particularly in its hyperpolarized form, has become an invaluable probe for studying these pathways in vivo with non-invasive imaging techniques.

In Vivo Detection and Quantification of Hepatic Gluconeogenesis

The use of hyperpolarized carbon-13 labeled pyruvic acid allows for the real-time assessment of enzymatic activities within the liver. While hyperpolarized [1-13C]pyruvate is commonly used to trace the metabolic pathways leading to lactate, alanine, and bicarbonate, its utility for directly assessing pyruvate carboxylation and subsequent gluconeogenesis has faced technical challenges. nih.gov

To overcome these limitations, researchers have turned to specifically labeled isotopes like hyperpolarized [2-13C, 3-2H3]pyruvate. nih.gov The labeling of the carbonyl carbon (C2) allows for the unambiguous detection of gluconeogenic products. nih.govfigshare.com When this tracer is administered to fasted rats, a key gluconeogenic product, [2-13C]phosphoenolpyruvate, is clearly observed. nih.gov This signal is absent in fed animals, highlighting the tracer's ability to specifically detect active gluconeogenesis. nih.gov

Furthermore, studies using hyperpolarized [1-13C]pyruvate have shown that the resulting [13C]bicarbonate signal in the liver of fasted animals is a reliable marker of gluconeogenic flux. researchgate.netbohrium.com This provides a method to directly probe and quantify hepatic gluconeogenesis in vivo. researchgate.net

Tracer AdministeredKey Metabolite DetectedMetabolic Pathway IndicatedOrganism/Condition
Hyperpolarized [2-13C, 3-2H3]pyruvate[2-13C]phosphoenolpyruvateGluconeogenesisFasted Rats
Hyperpolarized [1-13C]pyruvate[13C]bicarbonateGluconeogenesis (via PEPCK)Fasted Rats
Hyperpolarized [1-13C]pyruvate[1-13C]malate, [1-13C]aspartatePyruvate Carboxylase Activity / TCA CyclePerfused Mouse Liver

Analysis of Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) Activity

Phosphoenolpyruvate carboxykinase (PEPCK) is a rate-limiting enzyme in gluconeogenesis, catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. sigmaaldrich.comwikipedia.org The activity of this enzyme is a critical diagnostic target for metabolic diseases. The application of hyperpolarized 13C-labeled pyruvate provides a direct window into PEPCK activity.

Microbial and Plant Metabolism

Isotopically labeled pyruvic acid is also instrumental in deciphering metabolic networks in microorganisms and plants, revealing unique adaptations and pathways not seen in mammals.

Characterizing Pyruvate Dissimilation Pathways in Mycobacteria

In Mycobacterium tuberculosis and Mycobacterium bovis BCG, the enzyme isocitrate lyase is crucial for growth and virulence. nih.govnih.gov To understand its role, 13C-metabolic flux analysis (MFA) was employed using 13C-labeled substrates. nih.govnih.gov These tracer experiments led to the identification of a novel and unusual pathway for pyruvate dissimilation, which researchers named the GAS pathway. nih.govnih.gov This pathway is characterized by its utilization of the Glyoxylate shunt, Anapleurotic reactions for pyruvate oxidation, and Succinyl-CoA synthetase for generating succinyl-CoA. nih.gov This discovery, made possible by tracing the flow of 13C from pyruvate and other precursors into amino acids, provides a system-level understanding of the metabolism of slowly growing mycobacteria. nih.govnih.gov

PathwayKey FeaturesOrganismResearch Method
GAS PathwayUtilizes Glyoxylate Shunt and Anapleurotic reactions for pyruvate oxidation.Mycobacterium tuberculosis, Mycobacterium bovis BCG13C-Metabolic Flux Analysis (MFA)

Investigating Carbon Dioxide Fixation Mechanisms in Microbial Systems

The same 13C-MFA studies that uncovered the GAS pathway also confirmed that M. tuberculosis can fix carbon from CO2 into its biomass. nih.govnih.gov The analysis of 13C isotopomer patterns in amino acids, following the supply of 13C-labeled sodium bicarbonate, provided direct evidence of this carbon fixation. nih.gov This finding is particularly relevant as the human host environment is abundant in CO2, suggesting that this metabolic capability could be a point of vulnerability that could be targeted with new drugs. nih.govnih.gov

Elucidating Adaptation of TCA Cycle Flux Modes in Plant Roots (e.g., wheat)

In plants, the tricarboxylic acid (TCA) cycle is central to providing carbon skeletons for nitrogen assimilation. Supplying [13C]pyruvate to wheat roots has been used to trace carbon flow and understand how the TCA cycle adapts to different nitrogen sources, such as ammonium (B1175870). researchgate.net These isotopic labeling studies revealed that under ammonium nutrition, wheat roots operate different TCA cycle flux modes. These include a standard cyclic mode for respiration and non-cyclic "open flux" modes. One non-cyclic branch is dedicated to producing 2-oxoglutarate for amino acid synthesis. Another non-cyclic branch involves anaplerotic enzymes, including PEPC, to replenish cycle intermediates. The research also indicated a reassimilation of 13C from CO2 that was initially released during pyruvate decarboxylation, demonstrating a high degree of metabolic flexibility. researchgate.net

Cellular Stress Responses and Bioenergetics

Pyruvic-3-13C acid sodium salt is a crucial tool in metabolic research, enabling precise tracing of pyruvate's journey through cellular pathways. This non-radioactive, stable isotope-labeled compound allows investigators to dissect the intricate metabolic reprogramming that occurs in response to cellular stress and in various disease states. By substituting a standard carbon-12 atom with a heavier carbon-13 isotope at the C-3 position, researchers can track the fate of the pyruvate molecule and its metabolic byproducts using techniques like mass spectrometry and nuclear magnetic resonance (NMR).

Metabolic Signatures Associated with Mitochondrial Dysfunction and Integrated Stress Response

Mitochondrial dysfunction is a central feature of numerous cellular stress conditions. The Integrated Stress Response (ISR) is a conserved signaling network that cells activate to cope with a variety of stressors, including mitochondrial dysfunction, nutrient deprivation, and viral infections. nih.govnih.govucsf.edu Activation of the ISR leads to a global reduction in protein synthesis while selectively promoting the translation of key transcription factors like ATF4, which orchestrate an adaptive gene expression program to restore homeostasis. embopress.org

The use of Pyruvic-3-13C acid sodium salt allows for detailed mapping of the metabolic rewiring that accompanies these stress responses. Mitochondrial dysfunction often leads to impaired oxidative phosphorylation, forcing cells to alter their energy production strategies. By tracing the ¹³C label from pyruvate, researchers can quantify the flux through different metabolic pathways.

Key metabolic shifts observed during mitochondrial stress include:

Decreased Pyruvate Dehydrogenase (PDH) Flux: In healthy mitochondria, pyruvate is converted to acetyl-CoA by the PDH complex, fueling the Tricarboxylic Acid (TCA) cycle. Tracing studies often reveal a reduced entry of ¹³C-labeled pyruvate into the TCA cycle in dysfunctional mitochondria. nih.gov

Increased Lactate Production: To compensate for reduced mitochondrial ATP production, cells often upregulate glycolysis. This results in an increased conversion of ¹³C-pyruvate to ¹³C-lactate, a hallmark of the Warburg effect observed in many pathological states. nih.gov

Altered Anaplerosis: Pyruvate can also enter the TCA cycle via pyruvate carboxylase, an anaplerotic reaction that replenishes cycle intermediates. Isotope tracing can reveal changes in these anaplerotic fluxes, providing insights into how cells support biosynthetic processes and maintain mitochondrial function under stress.

The ISR itself is intricately linked with metabolic regulation. nih.gov It can be triggered by various mitochondrial defects, and the specific metabolic state of the cell can determine which signaling path is activated. researchgate.net For instance, some mitochondrial inhibitors can lead to asparagine depletion, which in turn activates the ISR. researchgate.net By using tracers like Pyruvic-3-13C acid sodium salt, scientists can connect specific mitochondrial impairments to the activation of the ISR and the subsequent metabolic adaptations. researchgate.net

Table 1: Metabolic Fate of Pyruvic-3-13C Acid Sodium Salt in Mitochondrial Dysfunction
Metabolic PathwayObservation in Healthy MitochondriaObservation in Dysfunctional MitochondriaMetabolic Implication
Pyruvate Dehydrogenase (PDH) / TCA CycleHigh incorporation of ¹³C into citrate and other TCA intermediates.Decreased levels of ¹³C-labeled TCA intermediates. nih.govReduced mitochondrial oxidation of pyruvate.
Glycolysis / Lactate FermentationLow to moderate conversion of ¹³C-pyruvate to ¹³C-lactate.Significantly increased production of ¹³C-lactate. nih.govShift towards anaerobic glycolysis for ATP production.
Anaplerosis (e.g., Pyruvate Carboxylase)Baseline flux of ¹³C into TCA cycle intermediates like oxaloacetate.Variable changes depending on the specific stress and cellular context.Altered replenishment of TCA cycle for biosynthesis and redox balance.

Profiling Altered Bioenergetics in Cellular Models of Disease (e.g., Multiple Sclerosis Fibroblasts)

Cellular models derived from patients, such as skin fibroblasts, offer a valuable window into the systemic metabolic disturbances associated with complex diseases. Multiple Sclerosis (MS) is an inflammatory demyelinating disease of the central nervous system, and studies on patient-derived fibroblasts have revealed underlying signatures of cellular stress and altered bioenergetics. sigmaaldrich.comnih.gov

Fibroblasts from MS patients exhibit a distinct bioenergetic profile characterized by perturbed mitochondrial and glycolytic functions. sigmaaldrich.com These cells show signs of an underlying stress phenotype, including increased expression of cell stress markers like ATF4 and CHOP. sigmaaldrich.com Metabolomic analyses have demonstrated that MS fibroblasts have altered mitochondrial function and significantly increased lactate production compared to cells from healthy individuals. nih.gov

Pyruvic-3-13C acid sodium salt is an ideal tool for dissecting these disease-specific metabolic signatures with high precision. By administering this tracer to cultured MS fibroblasts, researchers can quantitatively measure the metabolic fluxes that are altered in the disease state.

Applications in MS Fibroblast Research:

Quantifying Glycolytic Flux: Tracing the conversion of ¹³C-pyruvate to ¹³C-lactate can provide a direct measure of glycolytic activity, helping to confirm and quantify the observation of increased lactate production in MS cells. nih.gov

Assessing Mitochondrial Respiration: The rate of ¹³C incorporation into TCA cycle intermediates and ultimately ¹³CO₂ provides a quantitative measure of pyruvate oxidation and mitochondrial respiratory function. This can reveal the extent to which mitochondrial metabolism is compromised in MS fibroblasts.

Mapping Biosynthetic Pathways: The ¹³C label can be traced into amino acids and fatty acids that use TCA cycle intermediates as precursors. This helps to understand how metabolic pathways are rewired to support cellular needs in a state of chronic stress.

This approach allows for a detailed characterization of the bioenergetic landscape, moving beyond static metabolite measurements to a dynamic view of pathway activity. The insights gained from such studies can help identify specific metabolic checkpoints that are dysregulated in MS, potentially revealing new targets for therapeutic intervention. nih.gov

Table 2: Bioenergetic Alterations in Multiple Sclerosis (MS) Fibroblasts
Bioenergetic ParameterFinding in MS FibroblastsPotential Investigation with ¹³C-PyruvateReference
Glycolytic FunctionIncreased glycolytic reserve and lactate production.Quantify the rate of ¹³C-pyruvate conversion to ¹³C-lactate. nih.gov
Mitochondrial FunctionPerturbed; near significant increase in basal oxygen consumption.Measure the flux of ¹³C from pyruvate into the TCA cycle. nih.gov
Cellular Stress MarkersIncreased gene expression of BIP, ATF4, CHOP, P53, and P21.Correlate metabolic flux changes with the degree of stress marker expression. sigmaaldrich.com
Metabolite LevelsIncreases in multiple alpha-keto acids.Trace the contribution of pyruvate to the backbone of other metabolites. nih.gov

Q & A

Q. What is the role of pyruvic-3-¹³C acid sodium salt in metabolic flux analysis, and how should it be incorporated into experimental design?

Pyruvic-3-¹³C acid sodium salt serves as a stable isotopic tracer to study carbon flux in central metabolic pathways (e.g., glycolysis, TCA cycle). Methodologically, researchers should:

  • Design pulse-chase experiments to track ¹³C incorporation into downstream metabolites using LC-MS or GC-MS .
  • Calibrate labeling media to ensure isotopic enrichment without cytotoxicity (e.g., 1–10 mM final concentration in cell cultures) .
  • Control for isotopic dilution by measuring background ¹³C levels in unlabeled samples .

Q. How can researchers verify the isotopic purity and chemical stability of pyruvic-3-¹³C acid sodium salt prior to use?

  • Nuclear Magnetic Resonance (NMR) : Use ¹³C-NMR to confirm the position and enrichment of the ¹³C label (e.g., a singlet peak at ~170 ppm for the carboxyl group) .
  • Mass Spectrometry (MS) : Perform high-resolution MS to detect impurities or degradation products (e.g., lactate contamination due to chemical reduction) .
  • Storage conditions : Maintain at –20°C in anhydrous, inert environments to prevent hydrolysis or decarboxylation .

Advanced Research Questions

Q. What experimental strategies mitigate isotopic dilution when using pyruvic-3-¹³C acid sodium salt in cell culture studies?

Isotopic dilution arises from endogenous unlabeled pyruvate pools. To address this:

  • Deplete endogenous pyruvate : Pre-treat cells with pyruvate-free media for 24 hours before introducing the tracer .
  • Use genetic knockouts : Employ cell lines deficient in pyruvate transporters (e.g., SLC5A8) to reduce intracellular dilution .
  • Kinetic modeling : Apply computational models (e.g., isotopomer spectral analysis) to correct for dilution effects in flux calculations .

Q. How can researchers resolve contradictions in ¹³C tracer data arising from anaplerotic pathways or parallel metabolic routes?

Discrepancies often stem from unaccounted pathways (e.g., pyruvate carboxylase vs. dehydrogenase activity). Solutions include:

  • Parallel labeling experiments : Compare results from [U-¹³C]-glucose vs. pyruvate-3-¹³C to distinguish pathway contributions .
  • Enzyme inhibitors : Use dichloroacetate (PDH activator) or avidin (biotin-dependent carboxylase inhibitor) to isolate pathway-specific fluxes .
  • Metabolite isotopomer analysis : Quantify ¹³C positional enrichment in citrate or malate to differentiate mitochondrial vs. cytosolic pyruvate utilization .

Q. What are the best practices for synthesizing pyruvic-3-¹³C acid sodium salt with high isotopic and chemical fidelity?

Synthesis protocols must ensure minimal isotopic scrambling:

  • Enzymatic labeling : Use pyruvate dehydrogenase with ¹³C-labeled substrates to preserve positional specificity .
  • Purification : Employ ion-exchange chromatography followed by lyophilization to isolate the sodium salt form .
  • Quality control : Validate via tandem MS/MS and compare retention times against unlabeled standards to confirm purity (>98%) .

Methodological Considerations

Q. How should researchers optimize NMR parameters for detecting ¹³C-labeled pyruvate in complex biological matrices?

  • Pulse sequences : Use distortionless enhancement by polarization transfer (DEPT) to enhance ¹³C signal-to-noise ratios .
  • Spectral referencing : Calibrate chemical shifts using internal standards (e.g., DSS for aqueous samples) .
  • Dynamic nuclear polarization (DNP) : Apply hyperpolarization techniques for real-time tracking of pyruvate metabolism in vivo .

Q. What statistical approaches are recommended for analyzing time-resolved ¹³C-tracer data in kinetic studies?

  • Compartmental modeling : Use software like INCA or OpenFlux to simulate metabolic networks and estimate flux rates .
  • Bayesian inference : Incorporate prior knowledge (e.g., enzyme V_max values) to reduce parameter uncertainty in sparse datasets .
  • Principal component analysis (PCA) : Identify outliers or batch effects in multi-omics datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.